Arg-val acetate salt

Description

Contextualization of Dipeptide Acetate (B1210297) Salts in Biochemical and Molecular Biology Studies

In peptide research, particularly for in vitro and in vivo studies, the choice of counter-ion is a critical consideration that impacts the peptide's behavior and biological compatibility. Peptides are often synthesized and purified using techniques like solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (HPLC). A common reagent in these processes is trifluoroacetic acid (TFA), which results in the peptide being isolated as a trifluoroacetate (B77799) salt.

However, residual TFA can interfere with biological assays, potentially by altering cell proliferation or inducing immune responses. acs.org Consequently, an ion-exchange step is frequently performed to replace the trifluoroacetate ion with a more biologically benign counter-ion, such as acetate. researchgate.net Acetate is a natural physiological ion and is considered more acceptable from a toxicological perspective for cellular and preclinical studies. researchgate.netnih.gov

The acetate salt form offers several advantages in a research context. It can improve the handling properties of the lyophilized (freeze-dried) peptide, often resulting in a better "cake" consistency compared to the "fluffy" nature of some TFA salts. nih.gov Furthermore, the counter-ion can influence key physicochemical properties of the peptide, including its solubility, stability against degradation, and even its secondary structure and aggregation propensity. nih.govoup.comasm.org The selection of the acetate salt form is therefore a deliberate choice to ensure that the experimental outcomes are attributable to the peptide's primary sequence and not an artifact of the counter-ion.

| Property | Acetate (AcOH) Salt | Trifluoroacetate (TFA) Salt | Hydrochloride (HCl) Salt |

|---|---|---|---|

| Biological Compatibility | High; acetate is a natural metabolite. researchgate.net | Lower; can be toxic or interfere with biological assays. acs.org | Moderate; generally acceptable but can alter pH. |

| Common Origin | Result of ion-exchange post-purification. researchgate.netnih.gov | Residual from HPLC purification and cleavage steps. nih.gov | Result of ion-exchange or specific synthesis protocols. |

| Impact on Assays | Generally minimal, preferred for in vivo and cell-based studies. peakproteins.com | Can inhibit cell proliferation or cause abnormal responses. acs.orgpeakproteins.com | Can be used, but stability, especially against oxidation, must be considered. nih.gov |

| Physical Form | Often results in a good lyophilized cake. nih.gov | Can sometimes result in a difficult-to-handle, fluffy solid. nih.gov | Variable. |

Significance of Arg-Val Moiety in Biological Recognition and Catalysis

The biological significance of the Arginyl-Valine (Arg-Val) moiety is rooted in the distinct properties of its constituent amino acids. Arginine, with its positively charged guanidinium (B1211019) group, is frequently involved in molecular recognition events, particularly through electrostatic interactions like salt bridges with negatively charged molecules such as nucleic acids or acidic residues in other proteins. nih.govexpasy.orgkhanacademy.org Valine is a nonpolar, aliphatic amino acid whose bulk and shape contribute to hydrophobic interactions and specific steric arrangements within protein structures. openstax.org

Biological Recognition:

A primary role of the Arg-Val sequence is in serving as a recognition motif for proteases. The Val-Arg linker, for instance, is recognized by multiple proteases, which leads to its cleavage. researchgate.net This property of being a protease substrate makes the Val-Arg motif highly relevant in fields like drug delivery, where it has been incorporated into linkers for antibody-drug conjugates (ADCs). The instability of the linker in circulation allows for the controlled, premature release of a therapeutic agent. researchgate.net

Beyond protease recognition, sequences containing Arg and Val contribute to cell adhesion processes. The tetrapeptide Arg-Glu-Asp-Val (REDV) has been shown to inhibit platelet adhesion and promote the capture of circulating endothelial cells when immobilized on a surface. nih.gov This indicates a specific recognition event between the peptide sequence and cell surface receptors.

Catalysis:

| Biological Process | Role of Arg-Val Moiety | Example |

|---|---|---|

| Proteolytic Cleavage | Serves as a recognition and cleavage site for various proteases. researchgate.netresearchgate.net | Use of Val-Arg linkers in antibody-drug conjugates for targeted drug release. researchgate.net |

| Cell Adhesion | Part of larger sequences (e.g., REDV) that mediate cell-surface interactions. nih.gov | REDV-immobilized grafts capture circulating cells and reduce platelet adhesion. nih.gov |

| Enzymatic Catalysis | Arginine residue is a common component of enzyme active sites, involved in substrate binding and catalysis. nih.govresearchgate.net | Arginine is a key catalytic residue in enzymes such as arginine deiminase. asm.orgnih.gov |

Overview of Academic Research Trends on Peptide Salts

The field of peptide research has seen consistent growth, driven by the increasing number of peptide-based therapeutics entering clinical development and the market. nih.gov This trend is supported by mature technologies in peptide synthesis and purification, which allow for the creation of complex and modified peptides. nih.govnih.gov A significant focus within this research is the optimization of peptide properties to overcome inherent limitations like low plasma stability and bioavailability.

A key academic and industrial trend is the careful selection and characterization of peptide salt forms. acs.org Research has moved beyond simply producing a peptide to strategically formulating it to enhance its performance. This involves studying how different counter-ions, such as acetate versus trifluoroacetate, affect the peptide's physicochemical and biological characteristics. researchgate.netnih.gov

Current research explores the nuanced effects of counter-ions on higher-order structure and physical stability. Studies have shown that the salt form can influence peptide aggregation, a critical factor in both therapeutic efficacy and manufacturing. oup.comasm.org For example, the presence of TFA counter-ions has been shown to affect the aggregation propensity and fibril formation of certain peptides. oup.com As the demand for sophisticated peptide-based tools and therapeutics grows, research into the rational design of peptide salts, including dipeptide salts like Arg-Val acetate, will continue to be a vital area of investigation, ensuring the development of stable, soluble, and biologically appropriate compounds for research and clinical applications. unc.edu

Structure

3D Structure of Parent

Properties

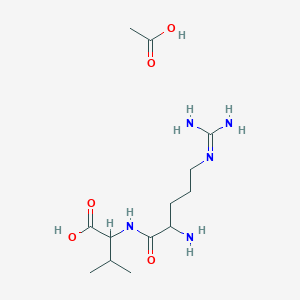

IUPAC Name |

acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N5O3.C2H4O2/c1-6(2)8(10(18)19)16-9(17)7(12)4-3-5-15-11(13)14;1-2(3)4/h6-8H,3-5,12H2,1-2H3,(H,16,17)(H,18,19)(H4,13,14,15);1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQOFXOHVHNGCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70319318 |

Source

|

| Record name | N~5~-(Diaminomethylidene)ornithylvaline--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56926-65-9 |

Source

|

| Record name | NSC343723 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~5~-(Diaminomethylidene)ornithylvaline--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Modifications for Arg Val Acetate Salt

Solid-Phase Peptide Synthesis (SPPS) Strategies and Adaptations for Arg-Val Sequence

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on an insoluble polymer support. nih.gov The synthesis of the Arg-Val sequence via SPPS involves a cycle of coupling, washing, and deprotection steps.

Resin Selection and Loading Optimization

Resin loading, defined as the amount of the first amino acid attached per gram of resin (mmol/g), is another crucial parameter. For a short dipeptide like Arg-Val, a higher substitution resin (1.3-2.0 mmol/g) may be utilized to maximize yield. peptide.com However, for longer or more complex peptides, a lower substitution is often preferred to minimize steric hindrance and prevent aggregation of the growing peptide chains. peptide.combiotage.com

| Resin Type | Typical Linker | Cleavage Condition | Primary Use | Key Characteristics |

|---|---|---|---|---|

| Merrifield Resin | Chloromethyl | Strong acid (e.g., HF) | Boc-SPPS of peptide acids | One of the original resins for SPPS. peptide.com |

| Wang Resin | p-alkoxybenzyl alcohol | Moderate acid (e.g., TFA) | Fmoc-SPPS of peptide acids | Widely used for Fmoc chemistry due to its acid lability. peptide.com |

| 2-Chlorotrityl Chloride Resin | Trityl | Very mild acid | Fmoc-SPPS for protected peptide fragments | Allows for cleavage while keeping side-chain protecting groups intact. peptide.com |

| Rink Amide Resin | Fmoc-compatible amide linker | TFA | Fmoc-SPPS of peptide amides | Produces a C-terminal amide upon cleavage. peptide.comnih.gov |

Coupling Reagents and Reaction Conditions

The formation of the peptide bond between the resin-bound valine and the incoming protected arginine is facilitated by coupling reagents. The choice of reagent and reaction conditions is pivotal to ensure high coupling efficiency and minimize side reactions, particularly racemization. chempep.com

Common classes of coupling reagents include carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress racemization. acs.orgmerckmillipore.compeptide.com Aminium/uronium and phosphonium (B103445) salt-based reagents, such as HBTU, HATU, and PyBOP, are also highly effective and widely used for their high reactivity and ability to overcome steric hindrance. chempep.commerckmillipore.compeptide.comresearchgate.net

| Coupling Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Forms an O-acylisourea intermediate. acs.org | Cost-effective and widely used. merckmillipore.com | Can cause racemization without additives; DCC byproduct is insoluble. merckmillipore.compeptide.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Forms an active ester with HOBt or HOAt derivatives. chempep.com | High coupling efficiency, fast reaction times. merckmillipore.compeptide.com | Can be more expensive than carbodiimides. |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms an active ester. | Very effective, especially for sterically hindered couplings. peptide.com | Byproducts can be difficult to remove. |

Cleavage and Deprotection Techniques

The final step in SPPS is the cleavage of the dipeptide from the resin support and the simultaneous removal of side-chain protecting groups. The choice of cleavage cocktail depends on the type of resin and the protecting groups used. For peptides synthesized using Fmoc chemistry on Wang resin, a common cleavage reagent is a mixture based on trifluoroacetic acid (TFA). peptide.comsigmaaldrich.com

Scavengers are added to the cleavage mixture to trap the reactive cationic species generated during the deprotection process, thereby preventing side reactions with sensitive amino acid residues. sigmaaldrich.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.compeptide.com For instance, a widely used cleavage cocktail is "Reagent K," which consists of TFA, phenol, water, thioanisole, and EDT. sigmaaldrich.compeptide.com Following cleavage, the crude peptide is typically precipitated with cold ether. peptide.com The final step to obtain the acetate (B1210297) salt involves lyophilization from a solution containing acetic acid. peptide.com

Solution-Phase Synthetic Pathways for Arg-Val Acetate Salt

Solution-phase peptide synthesis (LPPS), while often more labor-intensive than SPPS for long peptides, offers advantages for the synthesis of short peptides like Arg-Val, particularly for large-scale production. chempep.com

Fragment Condensation Approaches

For a dipeptide like Arg-Val, a direct coupling of protected arginine and protected valine in solution is the most straightforward approach. This method, a form of fragment condensation, involves the coupling of two fully protected amino acid derivatives. chempep.comspringernature.com The key challenge in this approach is to control the reaction to avoid unwanted side reactions and to ensure high purity of the final product. The purification of intermediates at each step is a defining characteristic of solution-phase synthesis. chempep.com

Protecting Group Strategies and Selection

The success of solution-phase synthesis hinges on a robust protecting group strategy. creative-peptides.comspringernature.comnih.gov Protecting groups are used to mask the reactive functional groups of the amino acids that are not involved in the peptide bond formation. For the synthesis of Arg-Val, this involves the protection of the α-amino group of arginine, the carboxyl group of valine, and the guanidino side chain of arginine.

The selection of protecting groups is governed by the principle of orthogonality, meaning that each protecting group can be removed under specific conditions without affecting the others. springernature.comnih.gov For the α-amino group, common protecting groups include Benzyloxycarbonyl (Z) and tert-Butoxycarbonyl (Boc). creative-peptides.com The guanidino group of arginine is often protected with groups like Tosyl (Tos), 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), or Nitro. creative-peptides.compeptide.comnih.gov The choice of the arginine side-chain protecting group is critical, as its removal can sometimes lead to side reactions. peptide.com For example, the Pbf group is known to be more labile and may be less prone to causing side reactions with tryptophan residues during cleavage compared to other sulfonyl-based protecting groups. peptide.com

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Key Features |

|---|---|---|---|---|

| α-Amino Group | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) peptide.com | Commonly used in Boc-based SPPS and solution-phase synthesis. google.com |

| α-Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) | Standard for Fmoc-based SPPS. |

| Arginine Side Chain (Guanidino) | Tosyl | Tos | Strong acid (e.g., HF) peptide.com | Used in Boc chemistry. creative-peptides.com |

| Arginine Side Chain (Guanidino) | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA peptide.com | Common in Fmoc chemistry, more acid-labile than Pmc. peptide.com |

| Arginine Side Chain (Guanidino) | Nitro | NO₂ | Reduction (e.g., SnCl₂) nih.gov | Can prevent δ-lactam formation during arginine incorporation. nih.gov |

| Carboxyl Group | Benzyl ester | OBzl | Hydrogenolysis (H₂/Pd) | Commonly used in solution-phase synthesis. |

| Carboxyl Group | tert-Butyl ester | OtBu | Acid (e.g., TFA) | Used in Fmoc-based strategies. creative-peptides.com |

Purification and Isolation Methodologies in Research Scale Synthesis

The successful synthesis of Arg-Val acetate salt on a research scale is critically dependent on robust purification and isolation methodologies to ensure high purity and proper salt formation. These techniques are essential for removing unreacted starting materials, byproducts, and other impurities that can interfere with subsequent applications.

Preparative Chromatography Techniques (e.g., HPLC, UPLC)

Preparative High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable tools for the purification of dipeptides like Arg-Val. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used method for purifying peptides. In the context of Arg-Val, a reverse-phase HPLC (RP-HPLC) approach is typically employed. This involves a nonpolar stationary phase (often C18-silica) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724), with an acid modifier such as trifluoroacetic acid (TFA). The gradient elution, where the concentration of the organic solvent is gradually increased, allows for the separation of the target peptide from more polar and less polar impurities. The fraction containing the pure Arg-Val is collected for further processing.

Ultra-High-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved peak shapes, and faster separation times. For Arg-Val purification, UPLC can offer a more efficient alternative to traditional HPLC, allowing for higher throughput and better separation of closely related impurities.

| Parameter | Preparative HPLC | Preparative UPLC |

| Stationary Phase | C18-silica (typically 5-10 µm particles) | C18-silica (typically < 2 µm particles) |

| Mobile Phase | Water/Acetonitrile with TFA | Water/Acetonitrile with TFA |

| Flow Rate | Lower | Higher |

| Pressure | Lower | Higher |

| Resolution | Good | Excellent |

| Run Time | Longer | Shorter |

Crystallization and Lyophilization for Acetate Salt Formation

Following chromatographic purification, which often leaves the dipeptide as a trifluoroacetate (B77799) (TFA) salt due to the mobile phase additive, a salt exchange and final isolation step are necessary to obtain the desired Arg-Val acetate salt.

Crystallization is a technique that can be used for both purification and salt formation. The purified Arg-Val TFA salt can be dissolved in a suitable solvent system, and then acetic acid is added. By carefully adjusting solvent polarity and temperature, it is possible to induce the crystallization of the Arg-Val acetate salt, leaving impurities in the solution. However, inducing crystallization in small, flexible dipeptides can be challenging.

Lyophilization, or freeze-drying, is a more common and robust method for isolating the final acetate salt. After the HPLC fractions containing the purified Arg-Val TFA salt are collected, they are typically pooled and the organic solvent is removed under reduced pressure. The remaining aqueous solution is then subjected to a salt exchange process. This can be achieved by passing the solution through an ion-exchange resin that has been charged with acetate ions or by repeated cycles of dissolving the peptide in a dilute acetic acid solution and lyophilizing. The lyophilization process involves freezing the solution and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase. This process yields a fine, dry powder of Arg-Val acetate salt, free from residual solvents.

Directed Chemical Derivatization and Analog Synthesis

To explore the structure-activity relationships and develop tools for biochemical and pharmacological studies, the chemical structure of Arg-Val acetate salt can be systematically modified. This involves directed derivatization at the termini or alterations to the amino acid side chains.

C-Terminal and N-Terminal Modifications for Probe Development

Modification of the C-terminus (the carboxyl group of valine) and the N-terminus (the amino group of arginine) is a key strategy for developing chemical probes. These probes can be used to study the interactions of Arg-Val with its biological targets.

C-Terminal Modifications can include amidation or esterification. Amidation, the conversion of the carboxylic acid to a primary, secondary, or tertiary amide, can increase the peptide's resistance to carboxypeptidases and alter its hydrogen bonding capabilities. Esterification can be used to create prodrugs or to attach fluorescent labels for imaging studies.

N-Terminal Modifications often involve acylation or alkylation of the primary amine of arginine. Acylation with various functional groups, such as biotin (B1667282) or fluorescent dyes (e.g., fluorescein (B123965) isothiocyanate, FITC), allows for the detection and visualization of the peptide's binding partners. Alkylation can introduce new functionalities and alter the basicity of the N-terminus.

| Modification Site | Type of Modification | Potential Application |

| N-Terminus (Arginine) | Acylation (e.g., with Biotin) | Affinity-based purification of binding partners |

| N-Terminus (Arginine) | Acylation (e.g., with FITC) | Fluorescence microscopy and flow cytometry |

| C-Terminus (Valine) | Amidation | Increased enzymatic stability |

| C-Terminus (Valine) | Esterification (e.g., with a fluorophore) | Probing cellular uptake and distribution |

Side-Chain Engineering and Isosteric Replacements

Altering the side chains of arginine and valine can provide valuable insights into the specific interactions that govern the dipeptide's biological activity.

Side-Chain Engineering of the arginine residue can involve modifying the guanidinium (B1211019) group. For example, replacing it with a urea (B33335) or thiourea (B124793) group can probe the importance of the specific geometry and hydrogen bonding capacity of the guanidinium moiety. The length of the arginine side chain can also be extended or shortened by using non-canonical amino acids.

Isosteric Replacements involve substituting an amino acid with another that has a similar size and shape but different electronic properties. For the valine residue, an isosteric replacement could be the substitution with norvaline or t-leucine. This can help to understand the steric requirements of the binding pocket for the valine side chain. For instance, replacing valine with the more sterically hindered t-leucine could disrupt binding if the pocket is constrained.

These advanced synthetic and derivatization strategies are crucial for the detailed investigation of Arg-Val acetate salt, enabling the development of sophisticated chemical tools and a deeper understanding of its biological function.

Sophisticated Structural Elucidation and Conformational Analysis of Arg Val Acetate Salt

X-ray Crystallography for Three-Dimensional Structural Characterization

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystalline state, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. These interactions are critical for stabilizing the crystal lattice and influencing the compound's physical properties doi.orgmdpi.com. For Arg-val acetate (B1210297) salt, understanding crystal packing would involve analyzing the specific interactions between the charged arginine side chain, the hydrophobic valine side chain, the peptide backbone, and the acetate counterions.

Mass Spectrometry Techniques for Structural Integrity and Modification Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight, confirming the identity, and elucidating the structure of peptides like Arg-val acetate salt. It provides information about the intact molecule and its fragments, allowing for the analysis of sequence and potential post-translational modifications. Soft ionization techniques are crucial for preserving the integrity of labile biomolecules like peptides nih.govacdlabs.comusp.br.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most commonly employed soft ionization techniques for peptides nih.govacdlabs.comusp.br. ESI is particularly effective for ionizing peptides in solution, typically producing multiply charged ions, which are beneficial for analyzing larger molecules nih.gov. The presence of ammonium (B1175870) acetate as a buffer additive in ESI can lead to cleaner mass spectra by minimizing the formation of unwanted sodium or potassium adducts nih.gov.

MALDI, on the other hand, involves co-crystallizing the analyte with a matrix and then desorbing and ionizing the mixture with a laser acdlabs.comresearchmap.jp. The presence of arginine and aliphatic amino acid residues, like valine, can enhance ion yields in positive-ion mode MALDI-MS researchmap.jp. Both ESI and MALDI are capable of providing accurate mass-to-charge ratio (m/z) values for the intact Arg-val acetate salt, confirming its molecular weight.

Fragmentation Pattern Analysis for Sequence and Post-Translational Insights

Tandem mass spectrometry (MS/MS), often performed after initial ionization by ESI or MALDI, allows for the fragmentation of selected precursor ions. This fragmentation process yields characteristic fragment ions that reveal the amino acid sequence of the peptide nih.govacdlabs.comusp.br. For Arg-val acetate salt, fragmentation typically occurs along the peptide backbone, generating b-ions (N-terminal fragments) and y-ions (C-terminal fragments) nih.govusp.br.

The analysis of these fragment ions allows for the confirmation of the Arginine-Valine sequence. For example, observing fragments corresponding to the loss of valine or arginine, or fragments representing the intact dipeptide with charge states, would confirm the sequence. While Arg-val acetate salt is a simple dipeptide, fragmentation analysis can also detect potential post-translational modifications if present, although such modifications are not inherent to the basic dipeptide structure. The specific fragmentation patterns are reproducible and highly informative about the molecule's chemical structure acdlabs.com.

Vibrational and Circular Dichroism (CD) Spectroscopy for Secondary Structure

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Amide I/II Bands

FTIR and Raman spectroscopy are sensitive to the vibrational modes of molecular bonds, with the amide I and amide II bands being particularly indicative of the peptide backbone structure horiba.comspectroscopyonline.comacs.orgresearchgate.net. The amide I band, primarily arising from the C=O stretching vibration, is typically observed around 1650 cm⁻¹ and is highly sensitive to secondary structure, including alpha-helices and beta-sheets horiba.comspectroscopyonline.comacs.org. The amide II band, resulting from N-H bending and C-N stretching, is usually found around 1550 cm⁻¹ horiba.com.

For Arg-val acetate salt, FTIR and Raman spectroscopy would provide characteristic spectral fingerprints. The precise positions and intensities of the amide I and II bands can offer information about the hydrogen bonding patterns and the local environment of the peptide bond. Changes in these bands can indicate conformational alterations or interactions with the solvent or counterions horiba.comspectroscopyonline.comresearchgate.net. Raman spectroscopy, in particular, can also provide information about amino acid side chains, such as the tyrosine doublet bands, which are sensitive to hydrogen bonding conditions horiba.com.

CD Spectroscopy for Helicity and Sheet Content Quantification

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. In proteins, CD spectra in the far-UV region (190-250 nm) are used to quantify the content of secondary structural elements like alpha-helices and beta-sheets uzh.chbiorxiv.orgresearchgate.netnih.gov.

Biochemical and Molecular Interaction Studies in Vitro

Enzyme Substrate Specificity and Kinetic Profiling

The Arg-Val sequence is recognized by various proteases and peptidases, influencing substrate turnover rates and enzyme activity.

Peptide substrates containing the Arg-Val sequence are utilized to characterize the activity of proteolytic enzymes. For instance, compounds like Boc-Arg-Val-Arg-Arg-AMC acetate (B1210297) salt serve as substrates in protease assays, enabling the study of enzyme activity and specificity chemimpex.com. Similarly, H-DL-Val-Leu-Arg-pNA acetate salt is employed in enzyme activity assays, particularly for proteases, to measure enzyme kinetics chemimpex.com. The chromogenic substrate N-P-Tosyl-Gly-Pro-Arg p-nitroanilide acetate salt is used to measure the amidolytic activity of serine proteases such as thrombin, where enzymatic cleavage releases p-nitroaniline, allowing for spectrophotometric quantification of enzyme activity .

The cleavage of the Arg-Val bond itself is a key event in the activation of certain zymogens. For example, plasminogen is activated to plasmin through the cleavage of the peptide bond at Arg(561)-Val(562) nih.gov. Furthermore, the Val-Arg dipeptide motif is recognized by multiple proteases, leading to its hydrolysis researchgate.net. Aminopeptidases, such as tomato leucine (B10760876) aminopeptidase (B13392206) (LAP), preferentially cleave N-terminal amino acids including methionine, arginine, isoleucine, leucine, or valine acs.org.

Peptide sequences containing arginine residues, often in conjunction with other amino acids like valine, can act as enzyme inhibitors. Studies on tissue kallikrein have identified substrate analog inhibitors where arginine and serine residues contribute significantly to binding energy, with reported inhibition constants (Ki) for longer peptides nih.gov. For example, Ac-Phe-Arg-Ser-NH2 exhibited a Ki of 718 µM, while Ac-Ser-Pro-Phe-Arg-Ser-Val-Gln-NH2 showed a Ki of 101 µM nih.gov.

Dipeptidyl peptidase-III (DPP-III) is known to prefer dipeptides with hydrophobic residues at the P1' site and has been shown to hydrolyze Arg-Arg. Studies indicate that peptides containing Phe-Arg can exhibit significant inhibition of DPP-III, with reported inhibition percentages ranging from 63–85% tandfonline.com. Dipeptidyl peptidase-IV (DPP-IV) inhibitors also frequently incorporate specific amino acid sequences; longer peptides, including those with dipeptide units, can demonstrate superior inhibitory activity acs.org.

The structural features of the Arg-Val dipeptide motif are critical for its recognition by enzymes. In the case of thrombin, the arginine residue in substrates like N-P-Tosyl-Gly-Pro-Arg p-nitroanilide acetate salt interacts specifically with the enzyme's S1 pocket, conferring substrate specificity . The N-terminal tosyl group also enhances substrate stability and enzyme binding .

For Dipeptidyl Peptidase-IV (DPP-IV), substrate recognition involves specific determinants, including an "oxyanion trap" that binds the P2-carbonyl oxygen, which is essential for post-proline cleavage. The structural environment around active site arginine residues plays a role in recognizing substrate carbonyl groups acs.org. Studies on the N-end rule pathway highlight the recognition of N-terminal amino acids, with specific dipeptides like Asn-Val and Gln-Val showing defined binding interactions within enzyme active sites, as visualized through electron density maps pnas.org.

The catalytic mechanism of metalloaminopeptidases often involves specific N-terminal residues. For instance, Drosophila melanogaster Angiotensin I-Converting Enzyme (AnCE) exhibits high affinity for dipeptides with hydrophobic residues at the S1 and S1' subsites, and tryptophan at the S2 and S2' subsites. Specific interactions of arginine, valine, and tyrosine residues with the S1' subsite of AnCE have been characterized researchgate.net. Furthermore, the recognition of longer peptide substrates by DPP-IV is influenced by residues like N710, which is essential for dipeptide substrates, and R125, which interacts at the P1' position, particularly for substrates lacking proline at P1 nih.gov.

Advanced Analytical Methods for Research Grade Purity and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

HPLC and UPLC are cornerstone techniques for analyzing peptides, offering high resolution, sensitivity, and versatility. They are instrumental in assessing the purity of peptide salts like Arg-val acetate (B1210297) salt and quantifying their presence in various matrices.

Reversed-Phase and Ion-Exchange Chromatography for Peptide Purity

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely utilized mode for peptide separation due to its high efficiency and ability to resolve closely related molecules. This technique separates compounds based on their hydrophobicity. Peptides, including Arg-val, interact with a non-polar stationary phase (commonly C18 or C8 bonded silica) and are eluted by a mobile phase containing a polar solvent (like water) and an organic modifier (such as acetonitrile (B52724) or methanol).

Purity Assessment: In RP-HPLC, a pure peptide will typically elute as a single, sharp peak. Impurities, such as truncated peptides, incompletely synthesized precursors, or degradation products, will appear as separate peaks or shoulders on the chromatogram. The area under the main peak relative to the total area of all peaks provides a measure of purity, often expressed as a percentage. Detection is commonly performed using UV-Vis spectroscopy, typically at 210-220 nm where the peptide bond absorbs strongly.

Ion-Exchange Chromatography (IEX) separates molecules based on their net surface charge. Given that arginine is a basic amino acid with a positively charged guanidino group at physiological pH, Arg-val acetate salt will exhibit a net positive charge.

Mechanism: Cation-exchange chromatography (CEX) is particularly suitable for peptides containing basic residues like arginine. In CEX, a negatively charged stationary phase (e.g., containing sulfonate or carboxylate groups) binds positively charged molecules. Peptides are loaded onto the column in a low ionic strength buffer, and elution is achieved by increasing the ionic strength (salt gradient) or by changing the pH. The strength of binding depends on the net charge of the peptide and the ionic strength of the mobile phase. Arg-val, with its positively charged arginine residue, would bind to a cation-exchange column.

Purity Assessment: IEX can effectively separate peptides with different net charges. For Arg-val acetate salt, impurities with different charge states would elute at different salt concentrations or pH values, allowing for purity assessment and purification. The separation of arginine from other basic amino acids like lysine (B10760008) or histidine has been demonstrated using IEX.

Method Validation for Reproducibility and Linearity in Research Samples

For research-grade analysis, analytical methods must be rigorously validated to ensure they are reliable, accurate, and reproducible. Key validation parameters include linearity and reproducibility.

Reproducibility: This refers to the consistency of results obtained when the same sample is analyzed multiple times by the same analyst (intra-day precision) or by different analysts on different days (inter-day precision). Reproducibility is typically assessed by analyzing replicate samples and calculating the standard deviation (SD) and relative standard deviation (RSD). For example, an HPLC method for L-Arginine showed RSD values of 2.20%, 2.50%, and 2.22% for different concentrations, indicating good reproducibility.

Linearity: Linearity demonstrates that the instrument's response (e.g., peak area) is directly proportional to the analyte's concentration over a specified range. This is typically assessed by analyzing samples at different known concentrations and performing linear regression analysis. The strength of the linear relationship is quantified by the coefficient of determination (R²). An R² value close to 1 (e.g., 0.996 for L-Arginine) indicates good linearity. For precise quantification, especially in complex matrices, the use of internal standards (e.g., stable isotope-labeled analogs) is often recommended to compensate for variations in sample preparation and instrument response.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS)

Hyphenated techniques, particularly Liquid Chromatography coupled with Mass Spectrometry/Mass Spectrometry (LC-MS/MS), offer unparalleled sensitivity and specificity for the analysis of peptides in complex biological or synthetic matrices.

Principle: LC-MS/MS combines the separation power of liquid chromatography (RP-HPLC or UPLC) with the identification and quantification capabilities of mass spectrometry. After separation, the eluent enters the mass spectrometer, where molecules are ionized, separated based on their mass-to-charge ratio (m/z), and then fragmented. Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (the intact peptide) and fragmenting it to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM), highly selective and sensitive quantification of the target peptide (Arg-val acetate salt) can be achieved, even at very low concentrations.

Application for Arg-val acetate salt: LC-MS/MS can be used to confirm the identity of Arg-val acetate salt by its molecular weight and fragmentation pattern. For quantification, it allows for precise measurement of its concentration in research samples. Derivatization techniques, such as using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or phenyl isocyanate (PIC), can be employed prior to LC-MS/MS to enhance sensitivity and chromatographic separation of peptides or amino acids.

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-performance separation technique that offers excellent resolution, speed, and efficiency, particularly for charged molecules like peptides.

Principle: CE separates analytes based on their differential migration in an electric field within a narrow capillary. The migration is influenced by both the electrophoretic mobility (related to charge and size) and electroosmotic flow (EOF). For peptides, the charge is highly dependent on the pH of the buffer. Arginine's positive charge makes Arg-val acetate salt amenable to separation by CE.

Application for Arg-val acetate salt: CE can be used to assess the purity of Arg-val acetate salt by separating it from other charged impurities. Its high resolving power can distinguish between closely related peptide species. The separation conditions, such as buffer composition, pH, and voltage, can be optimized to achieve high resolution. While CE is primarily a separation technique, detection is usually done via UV-Vis or fluorescence, often requiring derivatization for enhanced sensitivity or when the analyte lacks a strong chromophore.

Spectrophotometric and Fluorometric Assays for Quantitative Determination in Research Systems

Spectrophotometric and fluorometric assays offer methods for quantifying peptides, often requiring specific sample preparation steps.

UV-Vis Spectrophotometry: Peptides can be quantified using UV-Vis spectrophotometry by measuring the absorbance of the peptide bond, which typically absorbs strongly around 210-220 nm. Peptides containing aromatic amino acids (tyrosine, phenylalanine, tryptophan) also exhibit absorbance at higher wavelengths (250-290 nm), which can be used for quantification or purity assessment. For Arg-val, which lacks aromatic residues, quantification would primarily rely on the peptide bond absorbance.

Fluorometric Assays: Fluorometric methods typically require derivatization of the peptide with a fluorescent tag to enhance sensitivity and selectivity. This involves a chemical reaction to attach a fluorophore to the peptide molecule. The derivatized peptide is then excited at a specific wavelength, and the emitted fluorescence is measured. While sensitive, these methods add an extra step to the analytical procedure.

Compound Name Table

| Compound Name |

| Arg-val acetate salt |

| Arginine |

| Valine |

| Angiotensin I |

| Angiotensin II |

| PTH (1-34), Human |

| Keratin10 (330-341) |

| Tropomyosin (TM) |

| Arginine Kinase (AK) |

References: (2024-07-26) The valine-arginine dipeptide repeat protein encoded by mammalian telomeric RNA appears highly expressed in mitosis and may repress global translation. (2021-09-15) A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC (2021-09-15) A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression (2023-04-15) Comprehensive Dipeptide Analysis by Pre-column Derivatization LC/MS/MSプレカラム誘導体化LC/MS/MSによるジペプチドの網羅的分析 | Request PDF - ResearchGate HPLC Analysis and Purification of Peptides - PMC - PubMed Central A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography - MDPI EP2457924A1 - Ion exchange chromatography of proteins and peptides - Google Patents Utility of Retention Prediction Model for Investigation of Peptide Separation Selectivity in Reversed-Phase Liquid Chromatography: Impact of Concentration of Trifluoroacetic Acid, Column Temperature, Gradient Slope and Type of Stationary Phase | Analytical Chemistry - ACS Publications Charged surface C18 for peptide analysis - Element Lab Solutions Separation of Amino Acids, Peptides, and Proteins by Ion Exchange Chromatography | Request PDF - ResearchGate Separation and Refining of Amino acids The purity of the synthesized peptides. A: A typical RP-HPLC elution... - ResearchGate Ion-Exchange Chromatography Coupled With Dynamic Coating Capillary Electrophoresis for Simultaneous Determination of Tropomyosin and Arginine Kinase in Shellfish - Frontiers HPLC of Peptides and Proteins HPLC Analysis of Biomolecules Technical Guide - Thermo Fisher Scientific5.1.2. Method Validation for Reproducibility and Linearity in Research Samples

For research-grade analysis, analytical methods must be rigorously validated to ensure they are reliable, accurate, and reproducible. Key validation parameters include linearity and reproducibility.

Reproducibility: This refers to the consistency of results obtained when the same sample is analyzed multiple times by the same analyst (intra-day precision) or by different analysts on different days (inter-day precision). Reproducibility is typically assessed by analyzing replicate samples and calculating the standard deviation (SD) and relative standard deviation (RSD). For example, an HPLC method for L-Arginine showed RSD values of 2.20%, 2.50%, and 2.22% for different concentrations, indicating good reproducibility. Similarly, a method for an anticancer peptide reported precision (repeatability and reproducibility) with coefficients of variation less than 2%. For amino acid analysis, intra-day and inter-day precision for retention time and area can demonstrate high reproducibility, with area RSDs as low as 0.2% to 0.6%.

Linearity: Linearity demonstrates that the instrument's response (e.g., peak area) is directly proportional to the analyte's concentration over a specified range. This is typically assessed by analyzing samples at different known concentrations and performing linear regression analysis. The strength of the linear relationship is quantified by the coefficient of determination (R²). For instance, an HPLC method for L-Arginine exhibited a linear relationship with an R² value of 0.996. Other studies on amino acids and peptides have reported linearity with R² values greater than 0.990 or 0.995 across tested concentration ranges. For precise quantification, especially in complex matrices, the use of internal standards (e.g., stable isotope-labeled analogs) is often recommended to compensate for variations in sample preparation and instrument response. These internal standards ideally co-chromatograph with the analyte and are measured simultaneously via mass spectrometry, correcting for variability throughout the assay process.

Data Table 1: Method Validation Parameters for Peptide and Amino Acid Analysis

| Analyte/Method | Parameter | Value | Reference |

| L-Arginine (HPLC) | Reproducibility (RSD) | 2.20% - 2.50% | |

| Anticancer Peptide (HPLC) | Precision (CV) | < 2% | |

| Amino Acid Analysis (HPLC) | Area Precision (RSD) | 0.2% - 0.6% | |

| L-Arginine (HPLC) | Linearity (R²) | 0.996 | |

| Amino Acid Analysis (HPLC) | Linearity (R²) | > 0.995 | |

| Theanine/GABA (HPLC) | Linearity (R²) | 0.9996 / 0.9995 | |

| Lyp-1 Peptide (HPLC) | Linearity (R²) | 0.9999 | |

| Amino Acid Standard (HPLC) | Internal Standard | Norvaline | |

| Protein Therapeutic (LC-MS/MS) | Internal Standard | Stable Isotope-Labeled (SIL) analogs |

Data Table 2: HPLC/UPLC Mobile Phase Components and Detection Wavelengths for Peptide Analysis

| Analyte Type/Example | Stationary Phase | Mobile Phase Modifier | Mobile Phase Composition Example | Detection Wavelength | Reference |

| Peptides (General RP-HPLC) | C18 | TFA / Formic Acid | Acetonitrile/Water with 0.1% TFA | 210-220 nm | |

| Arginine (HPLC) | NH2 column | N/A | Acetonitrile/Diammonium Hydrogen Phosphate buffer (1:1) | 205 nm | |

| Dipeptides (UPLC-MS/MS) | C18 | AQC derivatization | Acetonitrile/Water with 0.1% Formic Acid | N/A (MS detection) | |

| Peptides (General RP-HPLC) | C18 | TFA | Acetonitrile/Water with 0.05% TFA | 210-220 nm | |

| Anticancer Peptide (HPLC) | C18 | TFA | 58% Water (0.1% TFA) / 42% Acetonitrile (0.1% TFA) (Isocratic) | 215 nm | |

| Amino Acids (HPLC) | C18 | OPA derivatization | Acetonitrile/Methanol/Water | Fluorescence | |

| Theanine/GABA (HPLC) | C18 | DABS-Cl derivatization | Sodium Acetate buffer / Acetonitrile (gradient) | 463 nm | |

| Lyp-1 Peptide (HPLC) | C18 | TFA | 95% Water (0.1% TFA) / 5% Acetonitrile | 204 nm |

References: Development and Validation of HPLC Method for the Quantification of Anticancer Peptide. (2024-11-21). Development and Validation of HPLC Method for the Quantification of Anticancer Peptide - Chemical Science Transactions. (2014-01-24). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC. Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed. (2012-04-15). HPLC Analysis and Purification of Peptides - PMC - PubMed Central. Instrument Considerations for Reliable Amino Acid Analysis Using AccQ•Tag™ Ultra C18 2.5 µm Column - Waters. Internal Standard Quantification Using Tandem Mass Spectrometry of a Tryptic Peptide in the Presence of an Isobaric Interference - ACS Publications. (2018-11-21). Internal Standard Options for Peptide LC-MS Quantification - Part 1 - YouTube. (2018-01-03). Plasma amino acids determined by liquid chromatography within 17 minutes - PubMed. (1994-02). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization - MDPI. (2019-03-18). Analytical Method Development and Validation for the Anticancer Peptide, Lyp-1 - DergiPark. HPLC method validation parameters for KPV in aqueous solutions - ResearchGate. (PDF) Validation of HPLC method for determination of L - Arginine in Tonotyl® solution. (2016-06-28).### 5.1.2. Method Validation for Reproducibility and Linearity in Research Samples

For research-grade analysis, analytical methods must be rigorously validated to ensure they are reliable, accurate, and reproducible. Key validation parameters include linearity and reproducibility.

Reproducibility: This refers to the consistency of results obtained when the same sample is analyzed multiple times by the same analyst (intra-day precision) or by different analysts on different days (inter-day precision). Reproducibility is typically assessed by analyzing replicate samples and calculating the standard deviation (SD) and relative standard deviation (RSD). For example, an HPLC method for L-Arginine showed RSD values of 2.20%, 2.50%, and 2.22% for different concentrations, indicating good reproducibility. Similarly, a method for an anticancer peptide reported precision (repeatability and reproducibility) with coefficients of variation less than 2%. For amino acid analysis, intra-day and inter-day precision for retention time and area can demonstrate high reproducibility, with area RSDs as low as 0.2% to 0.6%.

Linearity: Linearity demonstrates that the instrument's response (e.g., peak area) is directly proportional to the analyte's concentration over a specified range. This is typically assessed by analyzing samples at different known concentrations and performing linear regression analysis. The strength of the linear relationship is quantified by the coefficient of determination (R²). For instance, an HPLC method for L-Arginine exhibited a linear relationship with an R² value of 0.996. Other studies on amino acids and peptides have reported linearity with R² values greater than 0.990 or 0.995 across tested concentration ranges. For precise quantification, especially in complex matrices, the use of internal standards (e.g., stable isotope-labeled analogs) is often recommended to compensate for variations in sample preparation and instrument response. These internal standards ideally co-chromatograph with the analyte and are measured simultaneously via mass spectrometry, correcting for variability throughout the assay process.

Data Table 1: Method Validation Parameters for Peptide and Amino Acid Analysis

| Analyte/Method | Parameter | Value | Reference |

| L-Arginine (HPLC) | Reproducibility (RSD) | 2.20% - 2.50% | |

| Anticancer Peptide (HPLC) | Precision (CV) | < 2% | |

| Amino Acid Analysis (HPLC) | Area Precision (RSD) | 0.2% - 0.6% | |

| L-Arginine (HPLC) | Linearity (R²) | 0.996 | |

| Amino Acid Analysis (HPLC) | Linearity (R²) | > 0.995 | |

| Theanine/GABA (HPLC) | Linearity (R²) | 0.9996 / 0.9995 | |

| Lyp-1 Peptide (HPLC) | Linearity (R²) | 0.9999 | |

| Amino Acid Standard (HPLC) | Internal Standard | Norvaline | |

| Protein Therapeutic (LC-MS/MS) | Internal Standard | Stable Isotope-Labeled (SIL) analogs |

Data Table 2: HPLC/UPLC Mobile Phase Components and Detection Wavelengths for Peptide Analysis

| Analyte Type/Example | Stationary Phase | Mobile Phase Modifier | Mobile Phase Composition Example | Detection Wavelength | Reference |

| Peptides (General RP-HPLC) | C18 | TFA / Formic Acid | Acetonitrile/Water with 0.1% TFA | 210-220 nm | |

| Arginine (HPLC) | NH2 column | N/A | Acetonitrile/Diammonium Hydrogen Phosphate buffer (1:1) | 205 nm | |

| Dipeptides (UPLC-MS/MS) | C18 | AQC derivatization | Acetonitrile/Water with 0.1% Formic Acid | N/A (MS detection) | |

| Peptides (General RP-HPLC) | C18 | TFA | Acetonitrile/Water with 0.05% TFA | 210-220 nm | |

| Anticancer Peptide (HPLC) | C18 | TFA | 58% Water (0.1% TFA) / 42% Acetonitrile (0.1% TFA) (Isocratic) | 215 nm | |

| Amino Acids (HPLC) | C18 | OPA derivatization | Acetonitrile/Methanol/Water | Fluorescence | |

| Theanine/GABA (HPLC) | C18 | DABS-Cl derivatization | Sodium Acetate buffer / Acetonitrile (gradient) | 463 nm | |

| Lyp-1 Peptide (HPLC) | C18 | TFA | 95% Water (0.1% TFA) / 5% Acetonitrile | 204 nm |

References: Development and Validation of HPLC Method for the Quantification of Anticancer Peptide. (2024-11-21). Development and Validation of HPLC Method for the Quantification of Anticancer Peptide - Chemical Science Transactions. (2014-01-24). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC. Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed. (2012-04-15). HPLC Analysis and Purification of Peptides - PMC - PubMed Central. Instrument Considerations for Reliable Amino Acid Analysis Using AccQ•Tag™ Ultra C18 2.5 µm Column - Waters. Internal Standard Quantification Using Tandem Mass Spectrometry of a Tryptic Peptide in the Presence of an Isobaric Interference - ACS Publications. (2018-11-21). Internal Standard Options for Peptide LC-MS Quantification - Part 1 - YouTube. (2018-01-03). Plasma amino acids determined by liquid chromatography within 17 minutes - PubMed. (1994-02). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization - MDPI. (2019-03-18). Analytical Method Development and Validation for the Anticancer Peptide, Lyp-1 - DergiPark. HPLC method validation parameters for KPV in aqueous solutions - ResearchGate. (PDF) Validation of HPLC method for determination of L - Arginine in Tonotyl® solution. (2016-06-28).

Computational and Theoretical Investigations of Arg Val Acetate Salt

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of molecules over time. By simulating the movement of atoms and molecules based on classical mechanics and force fields, MD can reveal conformational flexibility, stability, and interactions in a dynamic environment. For Arg-Val acetate (B1210297) salt, MD simulations would track its atomic movements in a simulated solvent, such as water, to understand its structural evolution and interactions.

Ligand-Protein Interaction Dynamics at Atomic Level

If Arg-Val acetate salt were to interact with a biological target, such as a protein, MD simulations could elucidate the dynamic nature of this interaction. By simulating the dipeptide salt in proximity to a protein, researchers could observe the formation and dissociation of intermolecular forces like hydrogen bonds, electrostatic interactions (including potential salt bridges between arginine and acidic protein residues), and hydrophobic contacts. These simulations would provide insights into the stability of the protein-dipeptide complex, identify key amino acid residues involved in binding, and map the dynamic pathways of interaction. Research on salt bridges in proteins provides a framework for understanding how charged amino acid side chains, like arginine, interact with protein residues acs.orgresearchgate.netbiorxiv.orgnih.govresearchgate.net.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum Chemical (QC) calculations, often employing Density Functional Theory (DFT), offer a highly accurate, atomistic description of molecular properties. These methods are based on quantum mechanics and provide detailed information about the electronic structure, energy, and reactivity of molecules.

Energy Minimization and Conformational Energy Landscapes

Initial QC calculations would involve energy minimization to determine the most stable low-energy conformations of the Arg-Val acetate salt. By systematically exploring different arrangements of the atoms and calculating their energies, researchers can map out the conformational energy landscape. This process helps identify energy barriers between different conformers, providing insights into the dipeptide salt's flexibility and preferred structural states. Studies on the conformational analysis of amino acids and peptides epfl.ch illustrate this approach.

Charge Distribution and Electrostatic Potential Analysis

QC calculations are essential for determining the precise distribution of electron density within the Arg-Val acetate salt. This allows for the calculation of partial atomic charges and the mapping of the electrostatic potential surface. These analyses are critical for understanding how the molecule interacts electrostatically with its environment, such as water molecules or protein binding sites. The distribution of positive charge on the arginine side chain and the negative charge on the acetate anion would be particularly important for predicting binding affinities and interaction patterns. Research on charge distribution in amino acids and related salt systems psu.edursc.org demonstrates the utility of these methods.

Docking Studies for Predictive Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule (ligand) to a target macromolecule, typically a protein. Docking studies for Arg-Val acetate salt would aim to identify how it might bind to a specific protein target.

The process involves computationally exploring various poses (orientations and conformations) of the Arg-Val acetate salt within the target protein's binding site. Algorithms rank these poses based on scoring functions that estimate binding energy. The output would include the most likely binding mode, highlighting which parts of the dipeptide salt interact with specific amino acid residues in the protein, and providing an estimate of the binding strength. Studies involving the docking of amino acids, peptides, and related compounds to biological targets umassmed.edusci-hub.senih.govnih.govmdpi.comnih.govdiva-portal.org demonstrate how these methods can predict binding interactions and guide further experimental investigation.

Compound List:

Arg-Val acetate salt (Arginine-Valine acetate salt)

Protein-Ligand Docking Algorithms and Scoring Functions

Protein-ligand docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, Arg-Val acetate salt or its active components) when bound to a protein target, thereby predicting a binding mode and estimating binding affinity cam.ac.ukunivr.it. Algorithms like GOLD (Genetic Optimisation for Ligand Docking) are employed to explore the conformational space of the ligand within the protein's binding site cam.ac.uk.

The process involves several steps:

Preparation: Both the protein target and the ligand (Arg-Val acetate salt) are prepared, often involving the addition of hydrogen atoms, assignment of partial charges, and removal of water molecules or other non-essential components.

Search Algorithm: A search algorithm explores various possible binding poses of the ligand within the defined binding site of the protein. This can involve rigid or flexible docking approaches, depending on the algorithm and the nature of the ligand and protein.

Scoring Function: A scoring function is then used to evaluate each generated pose, assigning a score that estimates the binding affinity. These functions are typically based on empirical, knowledge-based, or force-field calculations, considering factors like van der Waals forces, hydrogen bonding, electrostatic interactions, and desolvation effects univr.it.

For Arg-Val acetate salt, docking studies would aim to predict how the dipeptide, potentially in its ionized form depending on the physiological pH, interacts with specific protein targets. The presence of the arginine residue, with its positively charged guanidinium (B1211019) group, and the hydrophobic valine residue would influence its binding profile. For instance, arginine-rich peptides have been shown to interact with nucleic acids and proteins, often through electrostatic interactions nih.govnih.govnih.gov.

Identification of Key Interacting Residues and Binding Hotspots

For Arg-Val acetate salt, computational analysis would focus on:

Hydrogen Bonding: Identifying hydrogen bonds formed between the charged or polar groups of Arg-Val acetate salt (e.g., the guanidinium group of arginine, the carboxylate of valine, or the acetate counterion) and polar or charged residues within the protein's active site. For example, arginine's guanidinium group is known for its strong hydrogen-bonding capabilities, particularly with acidic residues like aspartate and glutamate (B1630785) nih.govplos.org.

Hydrophobic Interactions: Valine's hydrophobic side chain would likely engage in hydrophobic interactions with non-polar amino acid residues in the binding pocket.

Electrostatic Interactions: The positively charged arginine side chain can form strong electrostatic interactions with negatively charged residues in the protein.

Studies on arginine-containing peptides, for example, have revealed specific interactions with acidic residues in protein binding sites, such as Asp181 and Asp183 in arginase acs.org, or acidic pairs at specific positions in kinases that dictate arginine binding plos.org. These detailed analyses help map the interaction landscape, highlighting which parts of the Arg-Val acetate salt molecule are most crucial for binding.

Structure-Activity Relationship (SAR) Modeling and Prediction

SAR modeling aims to establish a correlation between the chemical structure of a molecule and its biological activity. This is essential for optimizing lead compounds and designing new molecules with improved efficacy and specificity.

Structure-Activity Relationship (SAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) for Analog Design

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that uses statistical methods to correlate the physicochemical properties (descriptors) of a series of molecules with their biological activities researchgate.netsciengine.com. For Arg-Val acetate salt, QSAR models could be developed using data from a series of related dipeptides or peptide analogs.

The process involves:

Descriptor Generation: Physicochemical and structural properties of the dipeptide analogs are calculated. These descriptors can include molecular weight, hydrophobicity (e.g., logP), electronic properties, topological indices, and quantum chemical descriptors sciengine.combiospec.net. For dipeptides, descriptors often focus on the properties of the individual amino acid residues and their sequence.

Model Building: Statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or support vector machines (SVM) are used to build a mathematical model that relates these descriptors to the observed biological activity (e.g., enzyme inhibition, receptor binding). For instance, QSAR studies on dipeptides have shown that descriptors related to hydrophilicity/hydrophobicity and amino acid volume are important for predicting stability and activity sciengine.combiospec.net.

Prediction and Analog Design: Once a validated QSAR model is established, it can be used to predict the activity of novel, unsynthesized analogs. This allows for the rational design of new Arg-Val acetate salt derivatives with potentially enhanced biological properties by guiding modifications to specific parts of the molecule. For example, QSAR studies on ACE inhibitors (which include dipeptides) have used descriptors encoding amino acid properties to predict activity sciengine.combiospec.net.

Pharmacophore Modeling for Target Interaction Prediction

Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) necessary for a molecule to exert a specific biological activity nih.govgla.ac.uk. This approach is particularly useful when the three-dimensional structure of the target protein is unknown.

For Arg-Val acetate salt, pharmacophore modeling would involve:

Feature Identification: Identifying key features of the dipeptide, such as the positively charged guanidinium group of arginine, the hydrophobic valine side chain, and potential hydrogen bonding sites.

Model Generation: Based on a set of known active molecules (which could include Arg-Val acetate salt or related dipeptides with known activity), a pharmacophore model is generated. This model represents the spatial arrangement of these essential features. For example, a pharmacophore model might require a hydrogen bond donor, a hydrophobic feature, and a positive charge at specific relative positions.

Virtual Screening: The generated pharmacophore model can then be used as a query to search large chemical databases for molecules that possess a similar arrangement of features. This virtual screening process helps identify potential new drug candidates that could interact with the same biological target as Arg-Val acetate salt.

Structure-Based Pharmacophores: If protein-ligand complex structures are available, pharmacophore models can also be derived directly from the binding site, capturing the interactions between the protein and a known ligand. These structure-based pharmacophores can provide more precise insights into target interaction nih.govfrontiersin.org. For example, pharmacophore models have been used to identify inhibitors targeting protein arginine methyltransferases, by defining the necessary interactions with arginine residues nih.gov.

By applying these computational and SAR techniques, researchers can gain a deeper understanding of the molecular basis of Arg-Val acetate salt's potential biological activities and rationally design more potent and selective analogs.

Applications in Advanced Research and Biotechnology Tools

Integration into Peptide Libraries for High-Throughput Research

While Arg-Val acetate (B1210297) salt is not typically used as a direct building block in solid-phase peptide synthesis, the Arg-Val motif is a component of peptides identified through the screening of large combinatorial libraries. These libraries are instrumental in discovering novel peptide-based therapeutics and research tools.

High-throughput screening (HTS) of peptide libraries, often containing trillions of unique sequences, is a powerful method for identifying ligands for specific biological targets researchgate.net. The inclusion of diverse amino acids, including arginine and valine, is crucial for the chemical and structural diversity of these libraries.

Antimicrobial Peptides: A novel α-helical antimicrobial peptide, G6, which is rich in Valine and Arginine residues, was identified through screening. This peptide demonstrated strong antimicrobial activity against various bacteria, indicating that the combination of these residues can be critical for bioactivity .

Hybrid Peptides: In the design of synthetic hybrid peptides, which combine sequences from different naturally occurring peptides, an Arg-Val-Ala-Ser-Gly-Val-Phe sequence was created to study how structural characteristics relate to biological activity nih.gov.

Virtual Screening: Computational or in silico screening of virtual peptide libraries has become a key strategy for identifying promising peptide candidates before synthesis. These virtual libraries can be used to predict the binding affinity of peptides containing specific motifs, such as Arg-Val, to protein targets nih.govsigmaaldrich.com.

The findings from these library screenings underscore the importance of the Arg-Val sequence as a structural component in bioactive peptides, even if the dipeptide salt itself is not the synthetic precursor.

Development as Probes for Biochemical Pathways and Cellular Processes

The physicochemical properties of the Arg-Val dipeptide, particularly the cationic nature of arginine, make it relevant to the study of cellular transport and interactions. Arginine-rich peptides are well-known as cell-penetrating peptides (CPPs), which can cross cell membranes and transport molecular cargo into cells nih.govmdpi.com.

Cellular Uptake: The intestinal peptide transporter PepT1 is known to facilitate the uptake of dipeptides and tripeptides from the gut acs.org. This pathway represents a potential mechanism for the absorption of dipeptides like Arg-Val, making the compound a useful tool for studying the kinetics and specificity of this essential nutrient transport system.

Membrane Interaction: The guanidinium (B1211019) group of arginine plays a key role in the ability of CPPs to bind to negatively charged components of the cell surface, such as phosphates and sulfates, which facilitates cellular entry nih.gov. The study of how simple dipeptides like Arg-Val interact with model lipid membranes can provide fundamental insights into the initial steps of CPP-mediated translocation. While not a probe in the traditional sense (i.e., carrying a reporter molecule), the dipeptide can be used to compete with or modulate the activity of these more complex transport systems, thereby helping to probe their function.

Use in Formulation Science Research for Protein Stabilization

A significant and well-documented application of arginine and its salts, including arginine acetate, is in the field of formulation science, where it is used as an excipient to stabilize therapeutic proteins such as monoclonal antibodies (mAbs). nih.govresearchgate.netnih.gov

Arginine is highly effective at enhancing the stability of proteins in liquid formulations by suppressing aggregation, increasing solubility, and reducing viscosity, particularly at high protein concentrations. nih.govresearchgate.netnih.gov

Mechanism of Action: Arginine acts as a stabilizer by interacting with proteins in a way that prevents the formation of protein-protein aggregates. The exact mechanism is complex but involves arginine preferentially interacting with the protein surface and inhibiting the intermolecular interactions that lead to aggregation .

Influence of Counter-ions: Research has shown that the counter-ion paired with arginine can significantly impact its effectiveness as a stabilizer. For example, in one study, arginine acetate and arginine glutamate (B1630785) were found to improve the thermal stability of an antibody, whereas arginine sulfate and arginine hydrochloride decreased it nih.gov. This highlights the importance of selecting the appropriate salt form for a given protein formulation.

Viscosity Reduction: High concentrations of therapeutic proteins are often highly viscous, which can be problematic for manufacturing and administration. Arginine and its salts are widely used to reduce the viscosity of these high-concentration formulations, enabling easier subcutaneous injection nih.govnih.gov.

Commercial Applications: Arginine is used as an excipient in numerous FDA-approved protein injectable products, including 17 monoclonal antibody formulations and three non-antibody protein therapeutics as of 2023. Concentrations in these approved products typically range from 25 to 300 mM nih.gov.

The table below summarizes findings from a review on the effects of different arginine salts on the stability of monoclonal antibodies (mAbs).

| Arginine Salt | Effect on mAb Stability | Key Findings |

| Arginine Acetate | Stabilizing | Improved the thermal stability of a model IgG1 antibody. |

| Arginine Glutamate | Stabilizing | Increased physical stability of mAbs at pH 5-7 and reduced monomer loss under accelerated stability conditions. nih.gov |

| Arginine Hydrochloride | Destabilizing or Neutral | Often used but can decrease thermal stability; its negative effects can be counterbalanced with other excipients like sugars. nih.gov |

| Arginine Sulfate | Destabilizing | Decreased the thermal stability of a model IgG1 antibody. |

Emerging Research Avenues and Methodological Challenges

Development of Novel Bioconjugation Strategies for Arg-Val Derivatives

The development of novel bioconjugation strategies for peptides like Arg-Val is crucial for creating advanced biomaterials, targeted therapeutics, and diagnostic tools. The presence of a primary amine at the N-terminus, a guanidinium (B1211019) group in the arginine side chain, and a carboxylic acid at the C-terminus provides multiple handles for chemical modification.

Recent advancements in bioconjugation are moving beyond traditional methods that target lysine (B10760008) and cysteine residues. tandfonline.com For Arg-Val derivatives, this opens up possibilities for more specific and stable linkages. One emerging area is the use of enzymatic methods for conjugation. tandfonline.com For instance, enzymes like transglutaminases could potentially be used to form isopeptide bonds with the arginine residue, offering high specificity. Another promising approach involves the genetic incorporation of non-natural amino acids with unique reactive groups into peptide sequences, allowing for bio-orthogonal "click" chemistry reactions. tandfonline.com

Strategies involving oligosaccharide remodeling are also gaining traction. The "GlycoConnect" technology, for example, utilizes enzymatic processes to attach payloads to specific glycan structures on biomolecules. tandfonline.com While Arg-Val itself is not glycosylated, derivatives could be synthesized with carbohydrate moieties to take advantage of such methodologies. Furthermore, technologies like the ConjuAll™ platform, which involves enzymatic modification of a recognition tag engineered onto the peptide, could be adapted for Arg-Val derivatives to achieve site-specific conjugation with a defined drug-to-antibody ratio (DAR) if it were part of a larger construct like an antibody-drug conjugate. tandfonline.com

The table below summarizes some emerging bioconjugation strategies that could be applicable to Arg-Val derivatives.

| Strategy | Target Site on Arg-Val Derivative | Potential Application | Key Advantage |

| Enzymatic Ligation (e.g., Transglutaminase) | Arginine side chain | Site-specific payload attachment | High specificity and mild reaction conditions |

| Bio-orthogonal Click Chemistry | Incorporated non-natural amino acid | Creation of stable bioconjugates | High efficiency and orthogonality |

| Oligosaccharide Remodeling | Synthetic glycan moiety | Targeted delivery, improved pharmacokinetics | Homogeneous products |

| C-terminal Tag-based Enzymatic Conjugation | Engineered C-terminal tag | Controlled stoichiometry in larger constructs | Precise control over conjugation site and DAR |

These novel strategies offer the potential to create more homogeneous and stable bioconjugates of Arg-Val derivatives, which is a significant improvement over conventional methods that often yield heterogeneous mixtures.

Application in Peptidomics and Systems Biology Research

Peptidomics, the comprehensive study of peptides in a biological system, and systems biology, which aims to understand the interactions between the components of a biological system, are fields where small peptides like Arg-Val acetate (B1210297) salt can serve as valuable research tools. nih.govcolostate.edu Systems biology integrates data from various "omics" disciplines, including proteomics and peptidomics, to build comprehensive models of biological networks. colostate.edu

In peptidomics, the primary analytical technique is mass spectrometry (MS), often coupled with liquid chromatography (LC) for separating complex peptide mixtures. nih.govethz.ch Arg-Val can be used as a standard for method development and quality control in LC-MS/MS workflows. Its simple, known structure allows for the calibration of instruments and the optimization of fragmentation parameters.